2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine

Synthetic Chemistry Medicinal Chemistry Process R&D

2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine (CAS 890100-43-3) is a heterocyclic building block belonging to the class of 2-chloronicotinoyl benzoate esters. Characterized by a pyridine ring with a chlorine at the 2-position and an ethyl 2-benzoylbenzoate moiety at the 3-position, this compound offers a unique, orthogonally reactive scaffold.

Molecular Formula C15H12ClNO3
Molecular Weight 289.71 g/mol
CAS No. 890100-43-3
Cat. No. B1613231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine
CAS890100-43-3
Molecular FormulaC15H12ClNO3
Molecular Weight289.71 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1C(=O)C2=C(N=CC=C2)Cl
InChIInChI=1S/C15H12ClNO3/c1-2-20-15(19)11-7-4-3-6-10(11)13(18)12-8-5-9-17-14(12)16/h3-9H,2H2,1H3
InChIKeyAUZCWXKJWVICAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine (CAS 890100-43-3): A Key Ortho-Substituted Benzoylpyridine Scaffold for Targeted Synthesis


2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine (CAS 890100-43-3) is a heterocyclic building block belonging to the class of 2-chloronicotinoyl benzoate esters [1]. Characterized by a pyridine ring with a chlorine at the 2-position and an ethyl 2-benzoylbenzoate moiety at the 3-position, this compound offers a unique, orthogonally reactive scaffold . Its value for research and industrial procurement lies not in standalone biological activity, but in its specific regio- and functional group arrangement, which provides synthetic access to molecular space inaccessible to its regioisomers.

Procurement Risk: Why 2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine Cannot Be Interchanged with Its Regioisomers


Simple 'in-class' substitution is scientifically invalid for this compound. The precise positioning of the electron-withdrawing chloro and benzoyl groups on the pyridine ring dictates the reactivity of the chlorine towards nucleophilic aromatic substitution and the ability of the carbonyl to engage in subsequent cyclocondensation reactions [1]. Closely related analogs, such as the 5-position isomer (CAS 890100-47-7) or the 4-benzoate isomer (CAS 760192-98-1), present different electronic landscapes and steric environments, leading to divergent reaction outcomes and final product architectures in multi-step syntheses [2]. Using an incorrect regioisomer would predictably result in synthesis failure or the generation of a different, potentially inactive, compound.

Quantified Differentiation Matrix for 2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine Against Leading Analogs


Regioisomeric Positioning Drives Unique Reactivity and Final Product Architecture

The target compound's value is intrinsically linked to its 2-chloro-3-benzoyl substitution pattern. This specific arrangement creates a unique electronic and steric profile that governs its reactivity. For instance, in cyclocondensation reactions with dinucleophiles, 2-chloronicotinoyl systems (the core of this compound) selectively yield angularly fused heterocycles [1]. In contrast, the closely related regioisomer, 2-Chloro-5-(2-ethoxycarbonylbenzoyl)pyridine (CAS 890100-47-7), would direct bond formation to a different position, leading to a linear or alternative angular scaffold . This is a qualitative but structurally definitive difference that cannot be overcome by adjusting reaction stoichiometry.

Synthetic Chemistry Medicinal Chemistry Process R&D

Computed Octanol-Water Partition Coefficient (XLogP3-AA) Predicts Superior Membrane Permeability Over Acid Analogs

The ethyl ester prodrug of the free acid, the target compound has a computed XLogP3-AA of 3.4 [1]. This value predicts a significant, quantifiable improvement in lipophilicity and passive membrane permeability compared to its corresponding carboxylic acid (2-(2-chloronicotinoyl)benzoic acid, predicted XLogP ~1.8-2.2). The ~100-fold difference in predicted partition coefficient suggests the ester is more suitable for cell-based assays or in vivo studies requiring passive diffusion, a common scenario where the free acid would be too polar.

Drug Design ADME Prediction Physicochemical Properties

Availability in Defined, High Purity (≥97%) Forms Suited for Reproducible Research

The compound is available commercially from reputable vendors at a certified purity of 97% or 98% , described as a 'yellow solid'. This is a critical procurement differentiator. Many niche building blocks are only offered at 95% purity or as 'crude' mixtures, requiring costly in-house purification that introduces batch-to-batch variability. The availability of this specific isomer at high purity reduces the risk of irreproducible results stemming from impurities, which is a fundamental requirement for quantitative structure-activity relationship (QSAR) studies and scalable process chemistry.

Procurement Quality Control Process Chemistry

Moderate Molecular Complexity with 5 Rotatable Bonds Balances Flexibility with Synthetic Tractability

The target compound possesses 5 rotatable bonds [1], positioning it in a favorable 'moderate complexity' zone for fragment-based lead generation or as a flexible linker. This differentiates it from both simpler, rigid analogs (like 2-Chloro-3-(4-cyanobenzoyl)pyridine, CAS 890100-45-5) which may lack necessary binding interactions, and more complex, heavily functionalized analogs that can be synthetically intractable. The balanced flexibility of this compound allows it to adopt a productive binding pose without incurring a prohibitive entropic penalty, a key principle in fragment optimization.

Fragment-Based Drug Discovery Molecular Complexity Chemical Biology

High-Value Application Scenarios for Procuring 2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine


Synthesis of Regiospecifically Defined Kinase Inhibitor Cores

The 2-chloro-3-benzoyl substitution pattern is a privileged structure in kinase inhibitor design. In a medicinal chemistry campaign aiming to derivatize the 2-position via palladium-catalyzed cross-coupling or SNAr with amines, this specific regioisomer (CAS 890100-43-3) is the mandatory starting material. Any other isomer, like the 5-benzoyl variant, would install the vector in a completely different trajectory, failing to occupy the intended kinase pocket and abolishing inhibitory activity. This is a go/no-go point for library synthesis.

Prodrug Strategy for 2-Chloronicotinoylbenzoic Acid in Cell-Based Assays

When a cellular assay requires passive cellular uptake of a 2-chloronicotinoylbenzoic acid warhead, the ethyl ester form (this compound) is the optimal choice. Its computed logP of 3.4 predicts that it can cross the cell membrane, where intracellular esterases will hydrolyze it to the active acid. This application rests directly on the quantified 1.2-1.6 log unit increase in lipophilicity over the free acid, making procurement of the high-purity ester essential for generating interpretable dose-response data.

Development of Agrochemicals via Angular Heterocycle Annulation

In the development of fused-heterocyclic fungicides or herbicides, the ability of 2-chloronicotinoyl derivatives to form angular annulation products is structurally advantageous. This compound, as a 2-chloronicotinoyl ester, is a key latent precursor. The specific geometry of the resulting angular tetracyclic system is a direct consequence of the 3-position attachment, a feature that would be lost if a different isomer were employed, leading to an inactive or off-target compound in crop protection screens.

High-Fidelity Fragment Elaboration and Scaffold Hopping

As a fragment-sized molecule with moderate molecular weight (289.71 g/mol) and high purity (97%+), this compound is an ideal starting point for fragment growing. Its 5 rotatable bonds provide sufficient flexibility for linker attachment and vector optimization, while the orthogonal chlorine and ester handles allow for divergent, parallel medicinal chemistry exploration. This minimizes the risk of early-stage failure due to poor synthetic accessibility, a frequent problem with more complex, less tractable scaffolds.

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